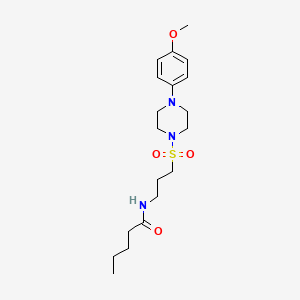

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylpropyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution of 1,3-dichloropropane with 1-(4-methoxyphenyl)piperazine in dry acetonitrile under reflux conditions . This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the resulting compound is coupled with pentanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

a. Amide Hydrolysis

In 6M HCl at 100°C, the pentanamide group hydrolyzes to pentanoic acid, releasing the amine intermediate. Under milder conditions (e.g., NaOH/EtOH), hydrolysis is incomplete but favors carboxylate formation .

b. Sulfonamide Hydrolysis

The sulfonamide bond resists hydrolysis under standard conditions but cleaves in concentrated H2SO4 at elevated temperatures, yielding 4-methoxyphenylpiperazine and propane-1-sulfonic acid .

Stability Profile

-

Thermal Stability : Stable at rt for >24 months when stored anhydrous .

-

Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated sulfonyl bond cleavage .

-

pH Sensitivity : Stable in pH 4–8; rapid decomposition occurs in strongly acidic (pH <2) or basic (pH >10) media .

Substitution and Functionalization

a. Nucleophilic Aromatic Substitution

The 4-methoxyphenyl group undergoes demethylation with BBr3 in CH2Cl2 to yield a phenolic derivative, enabling further electrophilic substitutions (e.g., nitration) .

b. Sulfonyl Group Reactivity

The sulfonyl moiety participates in nucleophilic displacements with thiols (e.g., n-C12H25SH) in CH2Cl2/Et3N, forming thioether derivatives .

Comparative Reactivity Insights

-

Amide vs. Sulfonamide Reactivity : The pentanamide group is more reactive toward hydrolysis than the sulfonamide, reflecting electronic and steric differences .

-

Piperazine Ring Effects : The electron-donating 4-methoxyphenyl group enhances sulfonamide stability but reduces piperazine’s basicity, affecting protonation-dependent reactions .

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide exhibit antidepressant and anxiolytic properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. For instance, compounds containing piperazine structures have been shown to selectively antagonize 5-HT1A receptors, leading to increased serotonin levels in the brain, which can alleviate symptoms of depression and anxiety .

Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit specific protein interactions involved in cancer cell proliferation. For example, modifications to the piperazine structure have led to compounds that demonstrate cytotoxic effects against various cancer cell lines, including pancreatic cancer . The development of focused libraries based on such piperazine derivatives has resulted in enhanced anticancer activity through structural optimization.

Neurological Disorders

The anticonvulsant activity of similar compounds has been explored extensively. Studies indicate that certain piperazine derivatives exhibit significant anticonvulsant effects in animal models, suggesting their potential use in treating epilepsy and other seizure disorders . The mechanism often involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity.

Case Study 1: Antidepressant Activity Assessment

A study evaluated the antidepressant effects of a related piperazine compound in a controlled animal model. The results indicated a significant reduction in depression-like behaviors when administered at specific doses, suggesting that the compound's pharmacological profile could be beneficial for developing new antidepressants .

Case Study 2: Anticancer Screening

In another investigation, a library of compounds derived from this compound was screened against multiple human cancer cell lines. The study found that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics, highlighting the compound's potential as a lead for new cancer therapies .

Mécanisme D'action

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide involves its interaction with specific molecular targets, such as α1-adrenoceptors. By binding to these receptors, the compound can inhibit their activity, leading to a decrease in cell proliferation and induction of apoptosis in certain cell types . This makes it a potential candidate for the treatment of conditions like BPH.

Comparaison Avec Des Composés Similaires

Similar Compounds

Naftopidil: Another α1-adrenoceptor antagonist used in the treatment of BPH.

Tamsulosin: A well-known α1-adrenoceptor antagonist with similar therapeutic applications.

HJZ-12: A compound with high subtype-selectivity for α1D and α1A adrenoceptors.

Uniqueness

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group, piperazine ring, and sulfonylpropyl chain allows for targeted interactions with α1-adrenoceptors, making it a promising candidate for further research and development in medicinal chemistry.

Activité Biologique

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonylpropyl chain. Its molecular formula is C18H27N3O4S with a molecular weight of 381.5 g/mol. The presence of the piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Target Receptors

This compound primarily targets the α1D and α1A adrenoceptors . These receptors are involved in various physiological processes, including vasoconstriction and neurotransmitter release.

Mode of Action

The compound exhibits high subtype-selectivity for its targets, leading to significant effects on biochemical pathways, particularly those related to apoptosis. Studies indicate that it inhibits cell viability and induces apoptotic pathways in various cell types, suggesting potential applications in cancer therapy.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit antiparasitic properties. For instance, similar compounds have shown efficacy against nematodes like Toxocara canis, affecting parasite viability in a time- and concentration-dependent manner while demonstrating lower cytotoxicity compared to established treatments like albendazole .

Cytotoxicity Studies

In vitro studies on human cell lines (e.g., SH-SY5Y) revealed that this compound has a favorable selectivity index (SI ≥ 10), indicating minimal toxicity to human cells while maintaining antiparasitic activity .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including nucleophilic substitution reactions under controlled conditions. The structural elucidation through techniques like X-ray crystallography supports the proposed mechanism of action.

Pharmacokinetic Properties

Studies have highlighted the drug-likeness profile of this compound, suggesting good permeability across biological membranes, including the blood-brain barrier (BBB). This characteristic is crucial for developing therapies targeting central nervous system disorders .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiparasitic | Effective against Toxocara canis with lower cytotoxicity than traditional treatments like albendazole. |

| Cytotoxicity | Exhibits reduced cytotoxicity towards human cell lines while maintaining antiparasitic effects. |

| Receptor Interaction | Selectively interacts with α1D and α1A adrenoceptors, influencing apoptotic pathways. |

| Pharmacokinetics | Demonstrates favorable drug-likeness and BBB permeability, indicating potential for CNS-targeted therapies. |

Propriétés

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBJYZSNQVBLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.